molecular formula C22H31N3O6S2 B2946546 4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 865611-81-0

4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2946546
CAS RN: 865611-81-0
M. Wt: 497.63
InChI Key: NTAKPPRFZRBYSZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O6S2 and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Sulfonamide compounds have been evaluated for their antitumor properties through cell-based screens and clinical trials. For instance, certain sulfonamides have shown potential as cell cycle inhibitors, disrupting tubulin polymerization and exhibiting antiproliferative effects by causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Antimicrobial Studies

New pyridine derivatives, including sulfonamides, have shown significant antibacterial activity. These compounds were synthesized and evaluated for their effectiveness against various pathogenic strains, demonstrating considerable antibacterial properties (Patel & Agravat, 2009).

Hydrogen Bonding in Proton-Transfer Compounds

Research has been conducted on the hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine. These studies provide insights into the structural features and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior of such sulfonamide derivatives (Smith, Wermuth, & Sagatys, 2011).

Enzyme Inhibitory Activities

Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory potential, targeting enzymes like carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds have demonstrated significant inhibitory activity, contributing to the research on potential therapeutic agents for treating conditions associated with these enzymes (Virk et al., 2018).

Liquid Chromatography Analytical Derivatization

Sulfonate reagents, including those derived from sulfonamide structures, have been developed for analytical derivatization in liquid chromatography. These reagents enable sensitive detection of analytes and demonstrate the utility of sulfonamide compounds in analytical chemistry applications (Wu et al., 1997).

properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6S2/c1-17-15-19(5-7-21(17)30-3)32(26,27)23-9-10-24-11-13-25(14-12-24)33(28,29)20-6-8-22(31-4)18(2)16-20/h5-8,15-16,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAKPPRFZRBYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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